2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone
Description
2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone is a complex organic compound that features both biphenyl and naphthalene moieties linked through a piperazine ring
Properties
Molecular Formula |
C30H28N2O4 |
|---|---|
Molecular Weight |
480.6 g/mol |
IUPAC Name |
1-[4-(2-naphthalen-2-yloxyacetyl)piperazin-1-yl]-2-(4-phenylphenoxy)ethanone |
InChI |
InChI=1S/C30H28N2O4/c33-29(21-35-27-13-10-25(11-14-27)23-6-2-1-3-7-23)31-16-18-32(19-17-31)30(34)22-36-28-15-12-24-8-4-5-9-26(24)20-28/h1-15,20H,16-19,21-22H2 |
InChI Key |
VOSHXBFOMKTPRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3)C(=O)COC4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone typically involves multiple steps:
-
Formation of Biphenyl-4-yloxy Intermediate: : The initial step involves the preparation of the biphenyl-4-yloxy intermediate. This can be achieved by reacting biphenyl-4-ol with an appropriate halogenated reagent under basic conditions.
-
Synthesis of Naphthalen-2-yloxyacetyl Intermediate: : Concurrently, naphthalen-2-ol is reacted with a halogenated acetic acid derivative to form the naphthalen-2-yloxyacetyl intermediate.
-
Coupling with Piperazine: : The two intermediates are then coupled with piperazine under suitable conditions, often involving a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the naphthalene and biphenyl rings, leading to the formation of quinones or other oxidized derivatives.
-
Reduction: : Reduction reactions can target the carbonyl group in the ethanone moiety, potentially converting it to an alcohol.
-
Substitution: : The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it valuable in synthetic organic chemistry.
Biology and Medicine
In medicinal chemistry, compounds with similar structures have been investigated for their potential as therapeutic agents. The presence of both biphenyl and naphthalene moieties suggests possible applications in drug design, particularly for targeting specific biological pathways.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its stable aromatic structure.
Mechanism of Action
The mechanism by which 2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The biphenyl and naphthalene rings could facilitate binding to hydrophobic pockets in proteins, while the piperazine ring might enhance solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
2-(Naphthalen-2-yloxy)-N’-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide:
2-(4-Substituted piperazin-1-yl)-N-(5-((naphthalen-2-yloxy)methyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound has been investigated for its antimalarial activity.
Uniqueness
2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone is unique due to the combination of biphenyl and naphthalene moieties linked through a piperazine ring. This structure provides a balance of hydrophobic and hydrophilic properties, potentially enhancing its versatility in various applications.
Biological Activity
The compound 2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and its structure features a biphenyl moiety linked to a piperazine ring through an ether linkage, along with an acetyl group attached to a naphthalene derivative. This structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 440.54 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 4.5 |
Anticancer Activity
Recent studies have indicated that compounds similar to 2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone exhibit significant anticancer properties. For instance, a related compound demonstrated moderate efficacy against human breast cancer cells, with an IC50 value of 18 μM, indicating its potential as a therapeutic agent in oncology .
The proposed mechanism of action for this compound involves the inhibition of poly (ADP-ribose) polymerase (PARP), which plays a critical role in DNA repair mechanisms. Inhibition of PARP can lead to increased DNA damage in cancer cells, ultimately resulting in cell death. This was evidenced by enhanced cleavage of PARP1 and increased activity of caspases 3/7 in treated cells .
Case Studies
- In Vivo Studies : In animal models, compounds with similar structures have shown significant anti-inflammatory and analgesic effects. For example, one study reported that related biphenyl derivatives exhibited potent anti-inflammatory activity in rat models, suggesting that the compound may also possess similar properties .
- Toxicological Profile : The safety profile is crucial for any therapeutic candidate. While specific toxicity data for 2-(Biphenyl-4-yloxy)-1-{4-[(naphthalen-2-yloxy)acetyl]piperazin-1-yl}ethanone is limited, related compounds have been evaluated for cytotoxicity and showed relatively low toxicity levels at therapeutic doses .
Table 2: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
